cyclobutyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.
BenchChem offers high-quality cyclobutyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclobutyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research in organic chemistry often explores the synthesis of heterocyclic compounds due to their significance in medicinal chemistry. For instance, the work by Dalai et al. (2006) on the synthesis of various substituted tetrahydroquinazolinones showcases the intricate processes involving Michael addition, cyclopropyl to cyclobutyl ring enlargement, and cycloaddition reactions. These compounds are vital for their potential biological activities and serve as building blocks in drug discovery (Dalai et al., 2006).
Antimicrobial Activity
The antimicrobial properties of novel quinoline derivatives, including structures similar to the query compound, have been extensively studied. Desai, Patel, and Dave (2016) reported on the synthesis of novel derivatives exhibiting potent antibacterial and antifungal activities. Such studies are crucial for developing new antimicrobial agents to combat resistant microbial strains (Desai, Patel, & Dave, 2016).
Anticancer Research
The synthesis and evaluation of heterocyclic compounds for their anticancer activity represent another critical area of research. Kumar and Perumal (2007) synthesized 2-(1,3-diphenyl-1H-pyrazol-4-yl)-4-methoxyquinolines and investigated their efficiency, highlighting the significance of such compounds in developing anticancer therapies (Kumar & Perumal, 2007).
Photoreactions and Photochemistry
Hageman and Verhoeven (1997) explored the photoreactions of monoaryl- and diaryl-p-benzoquinones, shedding light on the intricate processes of dimerizations, cyclizations, and rearrangements. Such studies contribute to understanding the photochemical properties of organic compounds, which is essential for various applications, including photodynamic therapy and the development of photoresponsive materials (Hageman & Verhoeven, 1997).
Molecular Docking and Drug Design
Katariya, Vennapu, and Shah (2021) conducted synthesis, DFT, and molecular docking analyses of novel heterocyclic compounds, including their antibacterial and antioxidant activities. Such research demonstrates the application of molecular docking in drug design, allowing for the identification of compounds with potential therapeutic effects (Katariya, Vennapu, & Shah, 2021).
Eigenschaften
IUPAC Name |
cyclobutyl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-20-10-15(9-19-20)17-12-21(18(22)13-6-4-7-13)11-14-5-2-3-8-16(14)17/h2-3,5,8-10,13,17H,4,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHPVYAYCZGQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclobutyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.